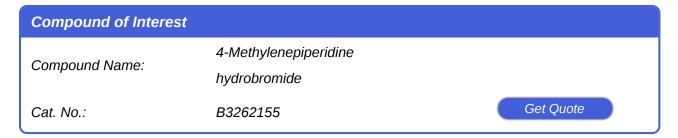


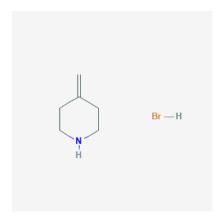
4-Methylenepiperidine Hydrobromide: A Technical Guide for Researchers

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CAS Number: 3522-98-3

Chemical Structure:



This technical guide provides an in-depth overview of **4-Methylenepiperidine hydrobromide**, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.

Core Chemical and Physical Properties

4-Methylenepiperidine hydrobromide is the hydrobromide salt of 4-methylenepiperidine. It is a solid organic compound utilized primarily in organic synthesis.[1] While specific experimental



data for the hydrobromide salt is not widely published, the properties of the closely related hydrochloride salt and the free base provide valuable insights.

Property	Value	Source
CAS Number	3522-98-3	Internal
Molecular Formula	C6H12BrN	[1]
Molecular Weight	178.07 g/mol	[1]
Appearance	Solid	[1]
Purity	≥99.0%	[1]
Exact Mass	177.015305 u	[1]

Note: Some data may be for the free base or hydrochloride salt where specific data for the hydrobromide is unavailable.

Synthesis of 4-Methylenepiperidine Hydrobromide

The primary route for the synthesis of 4-methylenepiperidine and its salts is the Wittig reaction, followed by deprotection and salt formation. This method offers a reliable pathway to obtain the desired product.

Experimental Workflow: Synthesis via Wittig Reaction

Caption: General workflow for the synthesis of **4-Methylenepiperidine hydrobromide**.

Experimental Protocol: Synthesis of 4-Methylenepiperidine Hydrochloride (as an analogue)

As a detailed protocol for the hydrobromide is not readily available in public literature, a representative procedure for the analogous hydrochloride salt is provided below. This process can be adapted for the synthesis of the hydrobromide salt by substituting hydrochloric acid with hydrobromic acid.

Step 1: Wittig Reaction to form N-Boc-4-methylenepiperidine



- To a stirred suspension of methyltriphenylphosphonium bromide in an appropriate anhydrous solvent (e.g., tetrahydrofuran), a strong base (e.g., n-butyllithium or potassium tert-butoxide) is added at a low temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).
- The resulting ylide solution is then treated with a solution of N-Boc-4-piperidone in the same solvent, added dropwise at low temperature.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
- The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-4methylenepiperidine, which can be purified by column chromatography.

Step 2: Deprotection to form 4-Methylenepiperidine Hydrochloride

- The purified N-Boc-4-methylenepiperidine is dissolved in a suitable solvent (e.g., dioxane or methanol).
- An excess of a solution of hydrogen chloride in the chosen solvent is added, and the mixture is stirred at room temperature.
- The reaction progress is monitored by TLC until the starting material is fully consumed.
- The solvent is removed under reduced pressure, and the resulting solid is triturated with a non-polar solvent (e.g., diethyl ether) to afford 4-methylenepiperidine hydrochloride as a solid, which is then collected by filtration and dried.

Application in Pharmaceutical Synthesis

4-Methylenepiperidine hydrobromide is a crucial building block in the synthesis of the antifungal agent efinaconazole. Efinaconazole is a triazole antifungal used for the topical treatment of onychomycosis.



Experimental Workflow: Synthesis of Efinaconazole

Caption: Synthesis of Efinaconazole from 4-Methylenepiperidine hydrobromide.

Experimental Protocol: Synthesis of Efinaconazole

The synthesis involves the nucleophilic ring-opening of an epoxide intermediate by 4-methylenepiperidine.

- **4-Methylenepiperidine hydrobromide** is neutralized in situ using a suitable base (e.g., lithium hydroxide, sodium hydroxide) in an appropriate solvent (e.g., acetonitrile).
- To this mixture, (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane is added.
- The reaction mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete.
- After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
- The organic layer is then washed, dried, and concentrated. The crude efinaconazole is purified by crystallization or column chromatography.

Spectroscopic Data

While a dedicated spectrum for **4-methylenepiperidine hydrobromide** is not readily available, the expected NMR signals can be inferred from the structure and data for similar compounds.

Expected 1H NMR Signals:

- Methylene protons (=CH2): A singlet or a narrow multiplet.
- Piperidine ring protons (allylic): Multiplets.
- Piperidine ring protons (adjacent to nitrogen): Multiplets.
- N-H proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.



Expected 13C NMR Signals:

- Quaternary carbon of the double bond (=C<): A signal in the olefinic region.
- Methylene carbon of the double bond (=CH2): A signal in the olefinic region.
- Piperidine ring carbons: Signals in the aliphatic region.

Conclusion

4-Methylenepiperidine hydrobromide is a valuable synthetic intermediate with a primary role in the production of the antifungal drug efinaconazole. Its synthesis is well-established through the Wittig reaction. This guide provides a foundational understanding for researchers working with this compound, though further investigation into its specific physicochemical properties is warranted.

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References

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